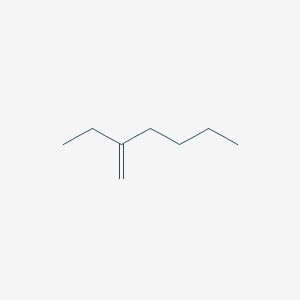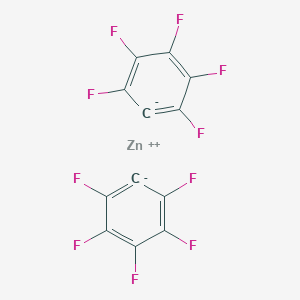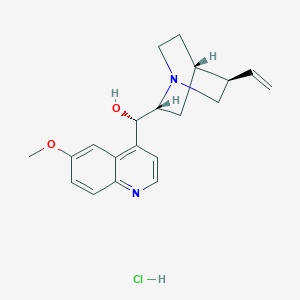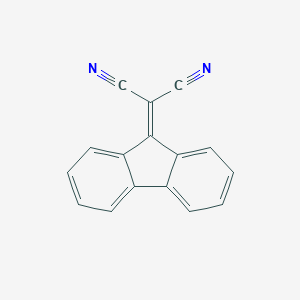
9-(Dicyanomethylene)fluorene
説明
9-(Dicyanomethylene)fluorene is a derivative of fluorene that has been modified by the addition of a dicyanomethylene group at the 9th position of the fluorene core. This modification imparts unique electronic properties to the molecule, making it of interest in various fields, including materials science and polymer chemistry .
Synthesis Analysis
The synthesis of 9-(Dicyanomethylene)fluorene derivatives can be achieved through several methods. One approach involves the nitration of 9-fluorenone followed by a condensation reaction with malononitrile and subsequent catalytic hydrogenation to yield the desired diamine, which is a precursor for further polymerization . Another method for synthesizing disubstituted fluorenes, which could potentially be adapted for 9-(Dicyanomethylene)fluorene, involves a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence starting from 2-iodobiphenyls and α-diazoesters .
Molecular Structure Analysis
The molecular structure of 9-(Dicyanomethylene)fluorene derivatives has been studied using X-ray diffraction, revealing interesting features of their molecular geometry and conformation. The fluorene ring system is typically planar, and the dicyano group exhibits a slight twist from the plane of the fluorene core . This planarity is crucial for the electronic properties of the molecule and its interactions in the solid state.
Chemical Reactions Analysis
9-(Dicyanomethylene)fluorene derivatives can participate in various chemical reactions, particularly those relevant to polymer chemistry. They can be used as building blocks for the synthesis of polyimides and polyamides, which are known for their heat resistance and stability. These polymers can be crosslinked to form resins that are stable at high temperatures and yield significant char upon pyrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers containing 9-(Dicyanomethylene)fluorene units have been extensively studied. These polymers exhibit high thermal stability, with weight loss temperatures exceeding 400°C, and do not display a melting point. They are also characterized by high glass transition temperatures, good solubility in organic solvents, and excellent water resistance. The optical properties are notable as well, with high transmittance in the visible region and high refractive indices, which are advantageous for materials applications . The molecular structure of 9-(Dicyanomethylene)fluorene contributes to these properties by providing rigidity and planarity to the polymer backbone.
科学的研究の応用
Application in Chemosensors
- Scientific Field: Cross-Disciplinary Physics and Related Areas of Science and Technology .
- Summary of the Application: A novel conjugated silole polymer, containing 9-dicyanomethylenefluorene, exhibits aggregation-induced emission enhancement properties . This property is used in the application of chemosensors .
- Methods of Application: The polymer solution in tetrahydrofuran exhibits these properties when different fractions of water are added . The absolute quantum yield and average particle size of the nanoaggregates were measured and tuned by controlling the water fraction . Dynamic light scattering was used to assess the particle size of the polymer .
- Results or Outcomes: The detection of explosives was achieved through photoluminescence quenching of the polymer nanoaggregates by adding picric acid .
Application in Synthesis of Functionalized Fluorene Derivatives
- Scientific Field: Organic and Bioorganic Chemistry .
- Summary of the Application: 9-(Dicyanomethylene)fluorene is used in the synthesis of functionalized fluorene derivatives .
- Methods of Application: A boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides .
- Results or Outcomes: The reaction in the presence of N-bromosuccinimide affords (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benz-amides in very good yields .
Application in Environmental Remediation
- Scientific Field: Environmental Science .
- Summary of the Application: 9-(Dicyanomethylene)fluorene is used in the removal of 9-fluorenone pollutants in the environment .
- Methods of Application: The method involves the use of a cyclodextrin inclusion complex .
- Results or Outcomes: This study provides a green method for the removal of 9-fluorenone pollutants in the environment and is expected to be applied to the removal and environmental remediation of other OPAHs .
Application in Materials Science
- Scientific Field: Materials Science .
- Summary of the Application: 9-(Dicyanomethylene)fluorene is used in the development of carbon-rich organic and organometallic compounds containing rigid, π-conjugated chains . These compounds have widespread applications in the field of materials science .
- Methods of Application: The use of fluorenyl chromophores and their derivatives offers exciting perspectives for the design of new molecular and polymeric materials for various optoelectronic applications . Modification of the polymer backbone with electron-deficient dicyano-substituted electron acceptors in the side chain was found to be effective for tuning the bandgaps of this class of materials or of similar compounds while maintaining their solubility and processability .
- Results or Outcomes: The first example of a soluble, low-bandgap platinum (II) polyyne with a 9-(dicyanomethylene)fluorene spacer has been reported . It has a bandgap located at 1.58 eV, the lowest of any of the metal polyynes known in the literature .
Application in Organic Dyes
- Scientific Field: Organic Chemistry .
- Summary of the Application: 9-(Dicyanomethylene)fluorene is used in the synthesis of organic dyes .
- Methods of Application: The highly fluorescent nature of fluorene derivatives has enabled them to be used in bright and efficient displays .
- Results or Outcomes: Compounds with a fluorene motif such as NPC 16570 and NPC 17923 have been used as anti-inflammatory agents and inhibitors of leukocytes .
Application in Solar Cells
- Scientific Field: Energy Science .
- Summary of the Application: 9-(Dicyanomethylene)fluorene is used in the development of solar cells .
- Methods of Application: The use of fluorenyl chromophores and their derivatives offers exciting perspectives for the design of new molecular and polymeric materials for various optoelectronic applications .
- Results or Outcomes: The modification of the polymer backbone with electron-deficient dicyano-substituted electron acceptors in the side chain was found to be effective for tuning the bandgaps of this class of materials or of similar compounds while maintaining their solubility and processability .
Application in Organic Materials and Semiconductors
- Scientific Field: Materials Science .
- Summary of the Application: 9-(Dicyanomethylene)fluorene is used in the development of carbon-rich organic and organometallic compounds containing rigid, π-conjugated chains . These compounds have widespread applications in the field of materials science .
- Methods of Application: The use of fluorenyl chromophores and their derivatives offers exciting perspectives for the design of new molecular and polymeric materials for various optoelectronic applications . Modification of the polymer backbone with electron-deficient dicyano-substituted electron acceptors in the side chain was found to be effective for tuning the bandgaps of this class of materials or of similar compounds while maintaining their solubility and processability .
- Results or Outcomes: The first example of a soluble, low-bandgap platinum (II) polyyne with a 9-(dicyanomethylene)fluorene spacer has been reported . It has a bandgap located at 1.58 eV, the lowest of any of the metal polyynes known in the literature .
Application in Optoelectronics and Organic Dyes
- Scientific Field: Organic Chemistry .
- Summary of the Application: 9-(Dicyanomethylene)fluorene is used in the synthesis of organic dyes .
- Methods of Application: The highly fluorescent nature of fluorene derivatives has enabled them to be used in bright and efficient displays .
- Results or Outcomes: Compounds with a fluorene motif such as NPC 16570 and NPC 17923 have been used as anti-inflammatory agents and inhibitors of leukocytes .
Application in Solar Cells and Fuel Cells
- Scientific Field: Energy Science .
- Summary of the Application: 9-(Dicyanomethylene)fluorene is used in the development of solar cells .
- Methods of Application: The use of fluorenyl chromophores and their derivatives offers exciting perspectives for the design of new molecular and polymeric materials for various optoelectronic applications .
- Results or Outcomes: The modification of the polymer backbone with electron-deficient dicyano-substituted electron acceptors in the side chain was found to be effective for tuning the bandgaps of this class of materials or of similar compounds while maintaining their solubility and processability .
Safety And Hazards
9-(Dicyanomethylene)fluorene causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also advised to keep the product in a dry, cool, and well-ventilated place and to keep the container tightly closed .
特性
IUPAC Name |
2-fluoren-9-ylidenepropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJKIYVWFSACIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289529 | |
| Record name | 9-Fluorenylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Dicyanomethylene)fluorene | |
CAS RN |
1989-32-8 | |
| Record name | 1989-32-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Fluorenylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



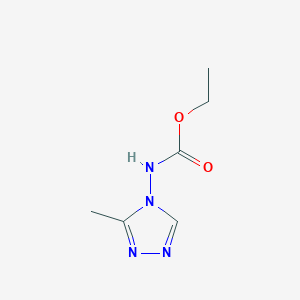
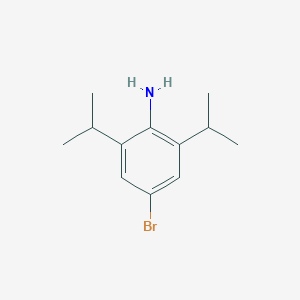
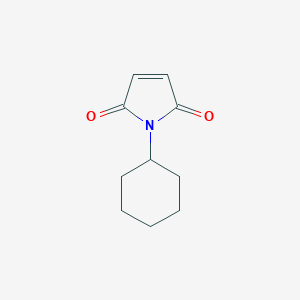
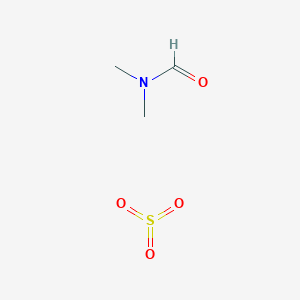
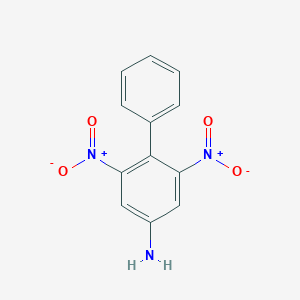
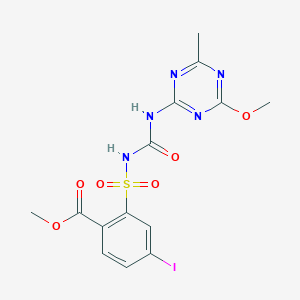
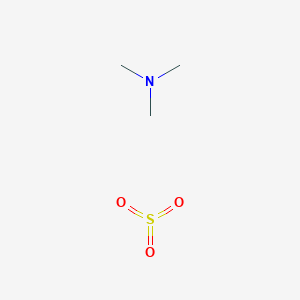
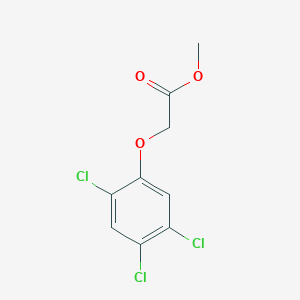
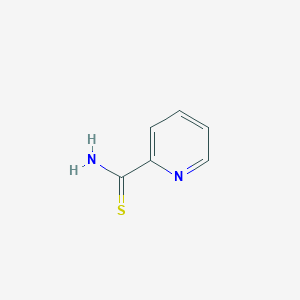
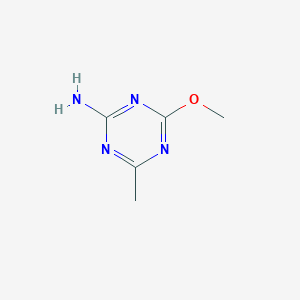
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)
